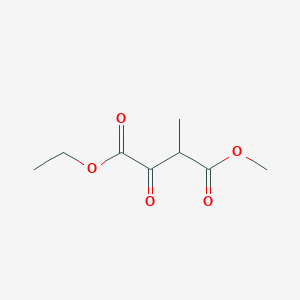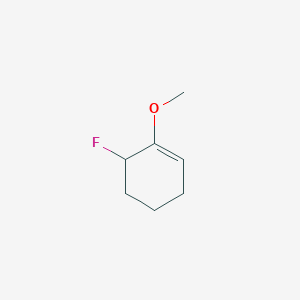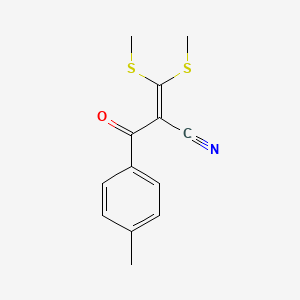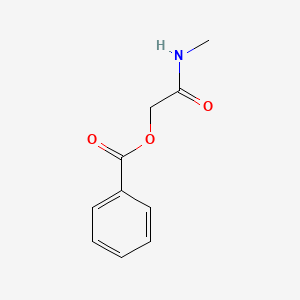
4-Ethyl 1-methyl 2-methyl-3-oxobutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl 1-methyl 2-methyl-3-oxobutanedioate is an organic compound with a complex structure It is a derivative of butanedioic acid, featuring multiple substituents that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl 1-methyl 2-methyl-3-oxobutanedioate typically involves esterification reactions. One common method is the reaction of ethyl acetoacetate with methyl iodide in the presence of a base such as sodium ethoxide. The reaction proceeds through nucleophilic substitution, where the ethyl group is introduced to the acetoacetate molecule .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl 1-methyl 2-methyl-3-oxobutanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
4-Ethyl 1-methyl 2-methyl-3-oxobutanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl 1-methyl 2-methyl-3-oxobutanedioate involves its interaction with specific molecular targets. The keto group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. These interactions can affect various biochemical pathways, influencing enzyme activity and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-methyl-2-oxobutanoate: Similar structure but lacks the additional ethyl and methyl groups.
Methyl acetoacetate: A simpler ester with fewer substituents.
Diethyl malonate: Another ester derivative of butanedioic acid with different substituents.
Uniqueness
4-Ethyl 1-methyl 2-methyl-3-oxobutanedioate is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in synthesis and research .
Properties
CAS No. |
99380-58-2 |
|---|---|
Molecular Formula |
C8H12O5 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
1-O-ethyl 4-O-methyl 3-methyl-2-oxobutanedioate |
InChI |
InChI=1S/C8H12O5/c1-4-13-8(11)6(9)5(2)7(10)12-3/h5H,4H2,1-3H3 |
InChI Key |
KOPTWRFFQGZXCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-Dihydro-7-hydroxy-5H-thieno[3,2-b]thiopyran-2-sulfonamide](/img/structure/B14330509.png)
![1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene](/img/structure/B14330515.png)

![N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine](/img/structure/B14330536.png)





![1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14330577.png)



